5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid
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Overview
Description
5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid is a chemical compound with the molecular formula C13H12O5S and a molecular weight of 280.3 g/mol . This compound is characterized by the presence of a furoic acid moiety linked to a sulfinylmethyl group substituted with a 4-methoxyphenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid typically involves the reaction of 4-methoxybenzyl chloride with 2-furoic acid in the presence of a base, followed by oxidation to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the furoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid.
Reduction: Formation of 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-2-furoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The furoic acid moiety may participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Methylphenyl)sulfinyl]methyl}-2-furoic acid
- 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid
- 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
Uniqueness
5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and binding affinity in biological systems compared to its analogs .
Biological Activity
5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12O5S
- Molecular Weight : 280.3 g/mol
- CAS Number : 1015912-19-2
The compound features a sulfinyl group attached to a furoic acid moiety, which is known to influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The furoic acid portion may engage in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.
1. Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties, particularly against lipoxygenases (ALOX15), which are involved in inflammatory processes and cancer progression. Studies have shown that derivatives with similar structures can effectively inhibit these enzymes, suggesting potential anti-inflammatory and anticancer properties .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies on related furan derivatives have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. This suggests that this compound may possess similar activities.
3. Therapeutic Applications
The compound is being explored for its potential use in treating conditions such as:
- Inflammatory diseases
- Cancer
- Pain management
- Gastrointestinal disorders
These applications stem from its ability to modulate biological pathways associated with these conditions .
Table 1: Summary of Biological Activities
Recent Research Developments
Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity. For example, modifications to the furan ring or the sulfinyl group have been shown to improve enzyme inhibition potency and selectivity .
Moreover, ongoing research aims to elucidate the structure-activity relationship (SAR) of this compound, which could lead to the development of more effective therapeutic agents.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfinylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c1-17-9-2-5-11(6-3-9)19(16)8-10-4-7-12(18-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXGFFXICGTDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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